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Introduction
BMS-986202, also known as deucravacitinib, is a first-in-class, oral, selective, allosteric

inhibitor of tyrosine kinase 2 (TYK2).[1][2] As a key mediator in the signaling of pro-

inflammatory cytokines such as interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs),

TYK2 represents a compelling therapeutic target for a range of immune-mediated diseases.[1]

[3] Deucravacitinib distinguishes itself from pan-Janus kinase (JAK) inhibitors by selectively

binding to the regulatory pseudokinase (JH2) domain of TYK2, offering a highly specific

mechanism of action.[1] This technical guide provides a comprehensive overview of the

discovery, development, mechanism of action, and preclinical and clinical evaluation of BMS-
986202.

Discovery and Medicinal Chemistry
The development of BMS-986202 stemmed from a search for structurally diverse ligands

targeting the TYK2 JH2 domain, building upon the scaffold of an earlier clinical candidate,

BMS-986165. A key breakthrough in the discovery of BMS-986202 was the exploration of a

novel binding pocket within the JH2 domain. Optimization of a nicotinamide scaffold, including

the strategic addition of a single fluorine atom, significantly enhanced the compound's

permeability, leading to the identification of BMS-986202.
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Mechanism of Action
Deucravacitinib's unique mechanism of action involves binding to the regulatory JH2 domain of

TYK2, which induces a conformational change that locks the kinase in an inactive state. This

allosteric inhibition prevents the trans-phosphorylation and activation of the catalytic (JH1)

domain, thereby blocking downstream signaling cascades initiated by cytokines that rely on

TYK2. This targeted approach allows for the selective inhibition of TYK2-mediated pathways

while sparing other JAK family members (JAK1, JAK2, and JAK3), which is anticipated to result

in a more favorable safety profile compared to less selective JAK inhibitors.

Signaling Pathways
BMS-986202 primarily modulates the signaling of cytokines crucial to the pathogenesis of

various autoimmune diseases.
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Figure 1: TYK2 Signaling Pathways Inhibited by BMS-986202.

Quantitative Data
The following tables summarize the key quantitative data for BMS-986202 from in vitro and

clinical studies.

Table 1: In Vitro Potency and Selectivity
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Target/Assay IC50 (nM)
Selectivity Fold vs.
TYK2

Reference

TYK2 (JH2 Binding) 0.19 -

TYK2 (IL-12-induced

IFN-γ production in

human whole blood)

- -

IFNα-stimulated

STAT5

phosphorylation

(human whole blood)

58 -

IL-23-stimulated

signaling (Kit225 T

cells)

12 -

IFNα-stimulated

signaling (Kit225 T

cells)

10 -

JAK1/3 (IL-2-induced

STAT5

phosphorylation in

human whole blood)

>10,000 >172

JAK2/2 (TPO-induced

STAT3

phosphorylation in

human whole blood)

>10,000 >172

JAK1 (in vitro kinase

assay)
>10,000 >52,632

JAK2 (in vitro kinase

assay)
>10,000 >52,632

JAK3 (in vitro kinase

assay)
>10,000 >52,632
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Table 2: Pharmacokinetic Parameters in Healthy
Volunteers (Single Ascending Dose)

Dose
Cmax
(ng/mL)

Tmax (hr)
AUCinf
(ng*hr/mL)

t1/2 (hr) Reference

3 mg 29.5 1.0 225 7.9

6 mg 68.3 1.0 549 9.6

12 mg 166 1.0 1430 10.1

20 mg 296 1.0 2800 10.4

40 mg 710 1.0 7390 15.0

Table 3: Phase 3 Clinical Efficacy in Moderate-to-Severe
Psoriasis (POETYK PSO-1)

Endpoint
(Week 16)

Deucravacitini
b 6 mg QD
(n=332)

Placebo
(n=166)

Apremilast 30
mg BID
(n=168)

Reference

PASI 75

Response (%)
58.4 12.7 35.1

sPGA 0/1

Response (%)
53.6 7.2 32.1

Experimental Protocols
Detailed methodologies for key experiments are provided below.

TYK2 JH2 Binding Assay (Luminescence Resonance
Energy Transfer)
This protocol describes a general approach for a competitive binding assay using Lanthanide

Resonance Energy Transfer (LRET).
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Figure 2: LRET-based TYK2 JH2 Binding Assay Workflow.
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Methodology:

Reagent Preparation:

Prepare a stock solution of BMS-986202 in DMSO and perform serial dilutions to obtain a

range of concentrations.

Dilute a terbium-labeled anti-tag antibody and a tagged recombinant human TYK2 JH2

protein in an appropriate assay buffer.

Dilute a fluorescent tracer that binds to the TYK2 JH2 domain in the assay buffer.

Assay Procedure:

Dispense a small volume of the BMS-986202 dilutions or DMSO (vehicle control) into the

wells of a microplate.

Add a mixture of the terbium-labeled antibody and the TYK2 JH2 protein to each well.

Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for

antibody-protein binding.

Add the fluorescent tracer to all wells.

Incubate for a further period (e.g., 60 minutes) to allow the binding to reach equilibrium.

Data Acquisition and Analysis:

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths

using a suitable plate reader.

Calculate the LRET ratio (acceptor emission / donor emission).

Plot the LRET ratio against the logarithm of the BMS-986202 concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

STAT Phosphorylation Assay in Primary Human T Cells
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This protocol outlines the measurement of STAT phosphorylation in response to cytokine

stimulation.

Methodology:

Cell Isolation and Culture:

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using

density gradient centrifugation.

Enrich for CD4+ T cells using negative selection magnetic beads.

Culture the purified CD4+ T cells in appropriate culture medium.

Inhibitor Treatment and Cytokine Stimulation:

Pre-incubate the CD4+ T cells with varying concentrations of BMS-986202 or DMSO for 1-

2 hours.

Stimulate the cells with a specific cytokine (e.g., IL-12 for pSTAT4, IL-23 for pSTAT3, or

IFN-α for pSTAT1/2) for a short period (e.g., 15-30 minutes).

Fixation, Permeabilization, and Staining:

Fix the cells with a formaldehyde-based fixation buffer.

Permeabilize the cells with a methanol-based permeabilization buffer.

Stain the cells with fluorescently labeled antibodies specific for phosphorylated STAT

proteins (e.g., anti-pSTAT4-PE) and cell surface markers (e.g., anti-CD4-FITC).

Flow Cytometry Analysis:

Acquire data on a flow cytometer.

Gate on the CD4+ T cell population.
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Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in the

presence and absence of the inhibitor.

Calculate the percent inhibition of STAT phosphorylation at each inhibitor concentration

and determine the IC50 value.

In Vivo Efficacy in a Mouse Model of IL-23-Induced
Acanthosis
This model is used to assess the efficacy of compounds in a psoriasis-like skin inflammation

model.

Methodology:

Animal Model:

Use appropriate mouse strains (e.g., C57BL/6).

Administer recombinant mouse IL-23 intradermally into the ear pinna on alternating days.

Drug Administration:

Administer BMS-986202 or vehicle control orally once or twice daily, starting from the first

day of IL-23 injection.

Efficacy Readouts:

Measure ear thickness daily using a digital caliper.

At the end of the study, collect ear tissue for histological analysis (H&E staining) to assess

acanthosis (epidermal thickening) and inflammatory cell infiltration.

Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A,

IL-22) by ELISA or qPCR.

In Vivo Efficacy in a Mouse Model of Anti-CD40-Induced
Colitis
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This model evaluates the efficacy of compounds in an acute, T-cell independent model of

colitis.

Methodology:

Animal Model:

Use immunodeficient mice (e.g., RAG2-/-) to avoid a T-cell-dependent response.

Induce colitis by a single intraperitoneal injection of an agonistic anti-CD40 antibody.

Drug Administration:

Administer BMS-986202 or vehicle control orally, starting before or at the time of anti-

CD40 injection.

Efficacy Readouts:

Monitor body weight daily as an indicator of disease severity.

At a predetermined time point (e.g., day 7), collect colon tissue.

Measure colon length and weight.

Perform histological analysis of colon sections to assess inflammation, epithelial damage,

and immune cell infiltration.

Measure cytokine levels in colon homogenates or serum.

Conclusion
BMS-986202 (deucravacitinib) represents a significant advancement in the treatment of

immune-mediated diseases. Its novel allosteric mechanism of action, which confers high

selectivity for TYK2, translates into a promising efficacy and safety profile. The comprehensive

preclinical and clinical data, supported by detailed experimental methodologies, provide a

strong foundation for its continued development and clinical use. This technical guide serves as

a valuable resource for researchers and drug development professionals seeking to

understand the discovery and development of this innovative therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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